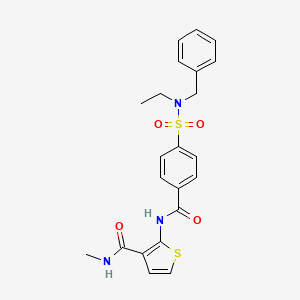
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzamido group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
化学反応の分析
Types of Reactions
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
作用機序
The mechanism of action of 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound features a thiophene ring, a benzamido group, and a sulfamoyl moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide. Its molecular formula is C22H23N3O4S2, and it possesses a molecular weight of approximately 453.56 g/mol. The structural characteristics are essential for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of programmed cell death ligand 1 (PD-L1). PD-L1 is a critical immune checkpoint protein that tumors exploit to evade immune detection. By inhibiting PD-L1, this compound may enhance the immune response against cancer cells.
Key Mechanisms:
- Binding Affinity : The compound interacts with PD-L1, inhibiting its ability to bind to its receptor, thereby promoting T-cell activation.
- Anti-proliferative Effects : It has shown moderate anti-proliferative activity against various cancer cell lines, including prostate cancer (PC-3) cells.
- Safety Profile : Preliminary studies indicate minimal cytotoxicity towards normal fibroblast cells, suggesting a favorable safety profile for therapeutic applications.
Research Findings
Recent studies have highlighted the biological efficacy of this compound:
| Study | Findings |
|---|---|
| ELISA Assay | Demonstrated approximately 57.15% inhibition of PD-L1 activity, indicating significant potential as an immunotherapeutic agent. |
| Cell Line Testing | Exhibited moderate anti-proliferative effects on PC-3 prostate cancer cells with IC50 values suggesting effective concentration ranges for therapeutic use. |
| Cytotoxicity Testing | Showed minimal cytotoxic effects on normal fibroblast cells, supporting its safety for clinical applications. |
Case Studies
- Cancer Immunotherapy : In a recent study focusing on PD-L1 inhibitors, the compound was evaluated alongside other known inhibitors. It outperformed several candidates in terms of binding affinity and specificity towards PD-L1.
- Combination Therapy : Preliminary investigations into combination therapies involving this compound with existing chemotherapeutics have shown enhanced efficacy in reducing tumor size in preclinical models.
特性
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-25(15-16-7-5-4-6-8-16)31(28,29)18-11-9-17(10-12-18)20(26)24-22-19(13-14-30-22)21(27)23-2/h4-14H,3,15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEGPNLNBSUJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













